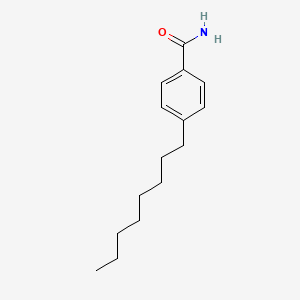

4-Octylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

116645-05-7 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

4-octylbenzamide |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H2,16,17) |

InChI Key |

ZFCLUXMAVGPRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Octylbenzamide and Its Functional Derivatives

Classical Amidation Routes to N-Substituted Benzamides Incorporating an Octyl Moiety

The traditional approach to synthesizing N-substituted benzamides, such as 4-octylbenzamide, involves a two-step process: the synthesis of the carboxylic acid precursor followed by the formation of the amide bond.

Precursor Synthesis: Elaboration of 4-Octylbenzoic Acid

The foundational precursor for this compound is 4-octylbenzoic acid. A common synthetic route to this intermediate is the oxidation of a corresponding 4-octyltoluene derivative. One documented method involves the oxidation of 4-t-octyltoluene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of a base.

A typical laboratory-scale synthesis is summarized in the table below:

| Reagents | Quantity | Role |

| 4-t-Octyltoluene | 0.30 mol | Starting Material |

| Potassium Permanganate (KMnO4) | 0.74 mol | Oxidizing Agent |

| Pyridine (B92270) | 161.5 g | Solvent |

| 32% Potassium Hydroxide (KOH) | 80.8 g | Base |

| Ethanol (B145695) | 10 ml | To quench excess KMnO4 |

| Concentrated Hydrochloric Acid (HCl) | - | Acidification |

Table 1: Reagents for the synthesis of 4-t-octylbenzoic acid via oxidation.

The reaction is typically initiated by heating the mixture of 4-t-octyltoluene, pyridine, and potassium hydroxide. The potassium permanganate is then added portion-wise to control the exothermic reaction. After an overnight heating period, ethanol is added to neutralize any remaining permanganate. The product, 4-t-octylbenzoic acid, is isolated after filtration of the manganese dioxide byproduct and acidification of the filtrate with concentrated hydrochloric acid, leading to its precipitation. Purification is generally achieved through recrystallization from a suitable solvent like heptanes.

Amide Bond Formation: Coupling Reagents and Methodologies

Once 4-octylbenzoic acid is obtained, the next critical step is the formation of the amide bond with an appropriate amine. This can be achieved through several strategies, primarily involving the activation of the carboxylic acid.

A highly effective method for activating a carboxylic acid is its conversion to an acyl halide, most commonly an acyl chloride. This reactive intermediate readily undergoes nucleophilic attack by an amine to form the stable amide bond.

The synthesis of 4-octylbenzoyl chloride can be readily achieved by refluxing 4-octylbenzoic acid with thionyl chloride (SOCl₂). prepchem.com The excess thionyl chloride can be removed by distillation, and the resulting crude 4-octylbenzoyl chloride is often used in the subsequent amidation step without further purification. prepchem.com Other common reagents for this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk

The general reaction for the formation of this compound from its acyl chloride is as follows:

CH₃(CH₂)₇C₆H₄COCl + 2 RNH₂ → CH₃(CH₂)₇C₆H₄CONHR + RNH₃⁺Cl⁻

Where R can be a hydrogen atom or an alkyl/aryl group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Direct condensation methods, which form the amide bond from the carboxylic acid and amine without isolating an acyl halide intermediate, are attractive due to their atom economy and often milder reaction conditions. These methods typically rely on the use of coupling reagents or catalysts.

Several catalysts have been shown to be effective for the direct amidation of benzoic acids. For instance, boric acid can catalyze the amidation of benzoic acid, and it is proposed that a mixed anhydride (B1165640) is formed in situ as the active acylating agent. sciepub.com Group (IV) metal complexes, such as those of titanium and zirconium, have also been employed as catalysts for direct amidation under relatively mild conditions, with water being the only byproduct. nih.govdiva-portal.org Titanium tetrachloride (TiCl₄) has been reported to facilitate the direct condensation of carboxylic acids and amines, although the use of a base like pyridine is often necessary to achieve high yields. nih.gov

Another notable direct amidation strategy is the Mitsunobu reaction. This method allows for the synthesis of N,N-disubstituted benzamides from benzoic acids and secondary amines using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov

Advanced Polymerization Techniques Utilizing this compound Monomeric Units

Beyond the synthesis of discrete this compound molecules, there is significant interest in incorporating this structural motif into polymers to create materials with tailored properties. Chain-growth condensation polymerization is a powerful technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Chain-Growth Condensation Polymerization (CGCP) of N-Octyl-Benzamide Systems

Chain-growth condensation polymerization (CGCP) has been successfully applied to the synthesis of poly(N-octyl-p-benzamide). acs.org This method allows for the controlled polymerization of monomers, leading to polymers with predictable molecular weights and narrow molecular weight distributions, which is a significant advantage over traditional step-growth polymerization.

In a typical CGCP process for producing poly(N-octyl-p-benzamide), a monomer such as phenyl 4-(octylamino)benzoate is polymerized in the presence of an initiator and a base. acs.org The initiator plays a crucial role in starting the polymer chain, and the base is necessary to deprotonate the amine, making it a more reactive nucleophile. This controlled polymerization allows for the synthesis of well-defined block copolymers. For example, poly(N-octylbenzamide)-block-polystyrene has been synthesized by combining CGCP with reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov

Investigation of Monomer Structure and Substituent Effects on Reactivity in CGCP

The success of Chain-Growth Condensation Polymerization (CGCP) for producing poly(N-octyl benzamide) hinges on the precise design of the monomer. A key strategy involves deactivating the monomer to prevent self-condensation while ensuring the polymer's growing end remains highly reactive. sci-hub.se This is typically achieved by modifying a 4-(octylamino)benzoate monomer.

Systematic studies have been conducted on various ester-based monomers to understand the impact of leaving groups on the polymerization process. sci-hub.setib.eu Research comparing linear and branched alkane esters with their phenyl analogs has shown that monomer reactivity is more dependent on the stability of the leaving alkoxide or phenoxide than the electrophilicity of the carbonyl carbon. sci-hub.se

For alkyl esters, reactivity increases with decreasing steric hindrance and a lower pKa of the corresponding alcohol. sci-hub.se In the case of phenyl ester derivatives, substituents on the phenyl ring play a crucial role. Electron-withdrawing groups in the para position enhance the ester group's reactivity. sci-hub.semines.edu This enhancement is attributed to greater resonance stabilization of the leaving phenoxide anion, rather than an increase in the carbonyl carbon's electrophilicity. sci-hub.se This controlled reactivity is fundamental to achieving the chain-growth mechanism required for synthesizing well-defined polymers. sci-hub.se

Elucidation of Initiator and Base Roles in Controlled Polymerization Processes

Controlled polymerization in the CGCP of poly(N-octyl benzamide) is critically dependent on the interplay between the initiator and a non-nucleophilic base. researchgate.net The initiator's structure, in conjunction with the base's strength, is a dominant factor in limiting undesirable self-initiation and producing well-defined polymers. researchgate.net

Detailed investigations have revealed that initiators featuring electron-withdrawing substituents, such as a p-nitrophenyl ester, are effective. researchgate.net These electron-withdrawing characteristics on both the phenyl ester leaving group and the parent benzoate (B1203000) are crucial for yielding polymers with controllable molecular weights and narrow molecular weight distributions. researchgate.net Conversely, initiators with electron-donating groups on the benzoate backbone tend to result in poor polymerization control, producing polymers similar to those from reactions without any initiator. researchgate.net

The base's role is to deprotonate the N-H group of the monomer, rendering it inactive towards self-condensation while allowing it to add to the activated polymer chain end. The choice of base and its strength must be carefully calibrated with the initiator's reactivity to maintain the delicate balance required for a chain-growth mechanism. researchgate.net

Synthesis of Well-Defined Poly(N-Octyl Benzamide) Homopolymers

The principles of CGCP have been successfully applied to synthesize well-defined poly(N-octyl-p-benzamide) homopolymers. The polymerization of monomers like phenyl 4-(octylamino)benzoate is conducted in the presence of a suitable initiator, such as phenyl 4-nitrobenzoate, and a base. acs.org This process yields aromatic polyamides with predictable molecular weights and low polydispersity (Mw/Mn < 1.40). acs.orgnih.govmdpi.com

The "living" nature of this polymerization has been demonstrated through monomer-addition experiments. When a fresh supply of monomer and base is added to a completed polymerization, the existing polymer chains continue to grow, shifting the molecular weight to a higher value while maintaining a narrow distribution. tamu.edu This level of control is a hallmark of chain-growth polymerization and allows for the precise tailoring of polymer properties.

| Monomer | Initiator | Calculated Mn (g/mol) | Observed Mn (g/mol) | Polydispersity Index (Mw/Mn) | Source |

|---|---|---|---|---|---|

| Phenyl 4-(octylamino)benzoate | Phenyl 4-nitrobenzoate | 4780 | 4500 | 1.09 | tamu.edu |

| Phenyl 4-(octylamino)benzoate (monomer addition) | Phenyl 4-nitrobenzoate | 9970 | 10000 | 1.12 | tamu.edu |

Block Copolymer Synthesis Incorporating this compound Segments

The high degree of control offered by CGCP enables the synthesis of more complex polymer architectures, such as block copolymers, that incorporate poly(N-octyl benzamide) segments.

Design and Synthesis of Copolybenzamides via CGCP

CGCP has been effectively used to synthesize a series of random copolybenzamides. By copolymerizing 4-(octylamino)benzoate (M4OB) with other functional monomers, such as methyl 3-(4-(octyloxy)benzylamino) benzoate (M3OOB), researchers have produced well-defined copolybenzamides. nih.govmdpi.com These copolymers exhibit molecular weights close to theoretical values (approximately 10,000–13,000 g/mol ) and narrow molecular weight distributions (Mw/Mn < 1.40). nih.govmdpi.com

Analysis of the monomer reactivity ratios in these copolymerizations indicates an ideal copolymerization behavior, meaning the different monomers incorporate into the polymer chain in a random fashion without preference. mdpi.com This allows for the synthesis of copolymers with varied compositions and tailored properties. mdpi.com

| Sample ID | M3OOB/M4OB Feed Ratio | Observed Mn (g/mol) | Polydispersity Index (Mw/Mn) | Source |

|---|---|---|---|---|

| PBA1 | 90/10 | 12,800 | 1.31 | mdpi.com |

| PBA2 | 70/30 | 12,100 | 1.25 | mdpi.com |

| PBA3 | 50/50 | 11,300 | 1.22 | mdpi.com |

| PBA4 | 30/70 | 10,900 | 1.20 | mdpi.com |

| PBA5 | 10/90 | 10,100 | 1.18 | mdpi.com |

Preparation of Miktoarm Star Copolymers with Poly(N-Octyl Benzamide) Arms

The versatility of controlled polymerization techniques allows for the creation of highly branched, complex structures like miktoarm star copolymers. These macromolecules consist of chemically distinct polymer arms radiating from a central core. rsc.org A novel strategy has been developed for the synthesis of miktoarm star copolymers featuring poly(N-octyl benzamide) (PBA) arms. nih.gov

This approach combines several polymerization methods to build the complex architecture. For instance, a well-defined star copolymer with two PBA arms and four poly(ε-caprolactone) (PCL) arms, denoted as (PBA₁₁)₂-(PCL₁₅)₄, was successfully synthesized. nih.gov Characterization confirmed a well-defined structure with a number-average molecular weight (Mn) of approximately 12,620 g/mol and a polydispersity index (Đ) of 1.22. nih.gov

Integration of Diverse Polymerization Mechanisms for Hybrid Architectures

The synthesis of advanced hybrid polymer architectures requires the integration of multiple, distinct polymerization mechanisms. By combining CGCP with other controlled polymerization techniques, researchers can create novel block and star copolymers incorporating poly(N-octyl benzamide) segments alongside other polymer types. nih.govnih.gov

One such strategy combines CGCP, styrenics-assisted atom transfer radical coupling (ATRC), and ring-opening polymerization (ROP). nih.gov This powerful combination was used to synthesize the previously mentioned (PBA)₂-(PCL)₄ miktoarm star copolymers, where each polymerization technique is responsible for growing a specific arm of the star. nih.gov

Another successful integration involves combining CGCP with reversible addition-fragmentation chain transfer (RAFT) polymerization. This was used to synthesize well-defined poly(N-octylbenzamide)-block-polystyrene. nih.gov A poly(N-octylbenzamide) chain was first synthesized via CGCP and then functionalized to act as a macro-chain transfer agent (CTA) for the RAFT polymerization of styrene. This yielded the final diblock copolymer with a controlled molecular weight and narrow polydispersity. nih.gov Similarly, supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) has been used in conjunction with CGCP and ATRC to create ABA triblock copolymers. researchgate.net

| Polymer Architecture | Polymerization Methods | Composition | Observed Mn (g/mol) | Polydispersity Index (Mw/Mn or Đ) | Source |

|---|---|---|---|---|---|

| Miktoarm Star Copolymer | CGCP, ATRC, ROP | (PBA₁₁)₂-(PCL₁₅)₄ | 12,620 | 1.22 | nih.gov |

| Diblock Copolymer | CGCP, RAFT | Poly(N-octylbenzamide)-block-polystyrene | 11,300 | 1.29 | nih.gov |

Derivatization Strategies for Structural Modification of this compound Analogues

The structural modification of this compound analogues can be systematically approached by targeting its distinct chemical regions. These strategies allow for the introduction of various functional groups and structural motifs, enabling the fine-tuning of the molecule's physicochemical properties for specific applications.

The functionalization of the terminal methyl group or the methylene (B1212753) groups of the octyl chain in 4-alkylbenzamide analogues can introduce new chemical properties. While direct, selective functionalization of an unactivated alkyl chain is challenging, several methods can be envisaged based on established organic chemistry principles.

One potential approach involves the introduction of a functional group at the terminus of the octyl chain prior to its attachment to the benzoyl moiety. For example, starting with a bifunctional C8 synthon, such as 8-bromooctan-1-ol, allows for the selective modification of one end of the chain while the other is used for attachment.

Table 1: Potential Reactions for Octyl Chain Modification

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Free Radical Halogenation | NBS, light/heat | Introduction of a bromine atom at various positions on the octyl chain |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Cleavage of the alkyl chain or formation of carboxylic acids/ketones |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Site-selective introduction of functional groups (hypothetical) |

This table presents hypothetical applications of common organic reactions to the this compound structure, as direct literature examples are scarce.

The aromatic core of this compound offers multiple positions for substitution, allowing for significant structural diversification. Electrophilic aromatic substitution reactions are a primary means to introduce a variety of functional groups onto the benzene (B151609) ring. The directing effects of the amide and octyl substituents would influence the position of substitution.

Furthermore, the amide bond itself can be a point of modification. N-alkylation or N-arylation of the benzamide (B126) nitrogen can be achieved, leading to tertiary amides with altered properties.

Table 2: Examples of Benzamide Core Diversification Strategies

| Reaction Type | Position of Modification | Reagents and Conditions | Potential Functional Groups Introduced |

| Nitration | Ortho to the amide group | HNO3, H2SO4 | Nitro (-NO2) |

| Halogenation | Ortho to the amide group | Br2, FeBr3 or Cl2, AlCl3 | Bromo (-Br), Chloro (-Cl) |

| Friedel-Crafts Acylation | Ortho to the amide group | Acyl chloride, AlCl3 | Acyl (-COR) |

| N-Alkylation | Amide nitrogen | Alkyl halide, strong base | N-alkyl substituent |

This table is based on general reactions for substituted benzamides and their expected regioselectivity.

The this compound moiety can serve as a "capping group" in the synthesis of larger, more complex molecules. In this role, it can be attached to the terminus of a polymer chain, a dendrimer, or other macromolecules to impart specific properties, such as hydrophobicity, or to influence self-assembly behavior.

The synthesis of such architectures would typically involve the preparation of a reactive derivative of this compound, such as 4-octylbenzoyl chloride or a this compound with a functional group on the amide nitrogen that can participate in further reactions. This activated form can then be reacted with a suitable macromolecular scaffold. For instance, the reaction of 4-octylbenzoyl chloride with a polymer bearing terminal amine or alcohol groups would result in the formation of a polymer end-capped with the this compound group.

While the concept of using long-chain alkyl amides as capping agents is established in materials science, specific examples detailing the synthesis and application of this compound in this context are not prominently featured in readily accessible scientific literature. The principles, however, are well-founded in polymer and supramolecular chemistry.

Mechanistic and Kinetic Investigations in 4 Octylbenzamide Chemistry

Reaction Mechanism Elucidation in Amide Synthesis Pathways

The formation of 4-octylbenzamide typically proceeds via standard amide synthesis protocols. While specific mechanistic studies on this particular compound are not extensively detailed in readily available literature, the underlying principles of amide bond formation are well-established. Common synthetic routes involve the reaction of a 4-octylbenzoic acid derivative with an amine source, such as ammonia.

A prevalent method is the acylation of an amine with an acyl chloride, in this case, 4-octylbenzoyl chloride. This transformation follows a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 4-octylbenzoyl chloride. This addition forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group to yield the protonated amide. A base, often a second equivalent of the amine, subsequently deprotonates the nitrogen to afford the final this compound product. The para-substituted octyl group, being electron-donating, can subtly influence the reactivity of the carbonyl group.

Alternatively, direct condensation of 4-octylbenzoic acid with an amine can be employed. researchgate.net This method often requires coupling agents to activate the carboxylic acid, converting it into a more reactive species. For instance, the use of reagents like oxalyl chloride can convert the benzoic acid derivative to the corresponding benzoyl chloride in situ. nih.gov Another approach involves the use of a reusable aluminum oxide (Al2O3) catalyst in the transamidation of a secondary amide with an amine, where triethylamine (B128534) was found to be a suitable solvent. rsc.org The reaction mechanism in these catalyzed processes involves the activation of the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Below is an interactive data table summarizing key aspects of these synthesis pathways.

| Synthesis Pathway | Reactants | Key Intermediate/Activator | Mechanism Type |

| Acyl Chloride Route | 4-Octylbenzoyl chloride, Amine | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

| Direct Condensation (with coupling agent) | 4-Octylbenzoic acid, Amine, Oxalyl Chloride | Acyl Chloride Intermediate | Nucleophilic Acyl Substitution |

| Catalytic Transamidation | Secondary Amide, Amine, Al2O3 Catalyst | Activated Carbonyl Complex | Catalytic Nucleophilic Acyl Substitution |

Polymerization Kinetics and Chain Propagation Analysis in Poly(N-Octyl Benzamide) Formation

The polymerization to form poly(N-octyl benzamide) involves intricate kinetic and mechanistic considerations, particularly concerning the distinction between different polymerization models and the influence of substituents on reactivity.

Polyamide synthesis can occur through two primary mechanisms: step-growth and chain-growth polymerization. wikipedia.org In step-growth polymerization , monomers react to form dimers, trimers, and larger oligomers in a progressive manner, leading to a gradual increase in molecular weight. wikipedia.orgcozum.info.tr This is the conventional mechanism for many polycondensation reactions. studymind.co.uk

Conversely, chain-growth polycondensation involves the sequential addition of monomers to a reactive initiator site, akin to chain-growth polymerization of alkenes. mdpi.comresearchgate.netresearchgate.net This mechanism can produce well-defined polymers with low polydispersity. mdpi.comacs.org For N-substituted polyamides like poly(N-octyl benzamide), the polymerization can be designed to follow a chain-growth pathway. researchgate.netresearchgate.net This is often achieved by using an initiator and controlling the reaction conditions to ensure that the propagating polymer end is more reactive than the monomer itself. mdpi.comsonar.chzenodo.org The choice between step-growth and chain-growth is influenced by factors like monomer structure, initiator, and base used. researchgate.net

In the context of controlled polymerization, substituent effects play a pivotal role in monomer and polymer reactivity. For the synthesis of poly(N-octyl benzamide), the octyl group on the nitrogen atom is a key feature. This alkyl side chain is introduced to enhance the solubility of the otherwise rigid and often insoluble aromatic polyamide backbone. mdpi.comnsf.gov

The reactivity of the monomer in chain-growth polycondensation is influenced by the leaving group on the ester monomer and the substituents on the initiator. researchgate.netresearchgate.net Studies on the synthesis of poly(N-octyl benzamide) have shown that the reactivity of the monomer's ester group is more dependent on the stability of the leaving alkoxide than the electrophilicity of the carbonyl carbon. researchgate.net For phenyl ester derivatives used as monomers, a more electron-withdrawing character of a para substituent increases the ester group's reactivity due to higher resonance stabilization of the leaving phenoxide anion. researchgate.net Similarly, initiators with electron-withdrawing substituents on the phenyl ester lead to better control over the polymerization, producing polymers with narrow molecular weight distributions. researchgate.net

In step-growth polymerization , the rate-determining step is generally the diffusion of the amine component to the organic phase in interfacial polymerization. mdpi.com The reaction rate is governed by the concentrations of the reacting functional groups. libretexts.org

In chain-growth polycondensation , the mechanism is more complex. The polymerization of 4-(octylamino)benzoic acid esters can proceed in a chain-growth manner, even without an initiator, suggesting that the polymer end is inherently more reactive. researchgate.net The process often involves the use of a base, like lithium hexamethyldisilazide (LiHMDS), to deprotonate the amine, forming a more reactive amide anion. mdpi.comresearchgate.net The rate of polymerization can be influenced by the choice of base and initiator. researchgate.net The formation of well-defined polymers relies on the selective reaction of the monomer with the polymer ends, avoiding side reactions like self-condensation. acs.org The key intermediate is the activated polymer chain end, which reacts sequentially with monomer units.

Mechanistic Insights into Catalytic Transformations Involving this compound Systems

The benzamide (B126) moiety in this compound can serve as a directing group for various catalytic C-H activation and cross-coupling reactions. These transformations offer powerful tools for the late-stage functionalization of the molecule.

The amide group can direct transition metal catalysts, such as rhodium or palladium, to selectively activate and functionalize the C-H bond at the ortho position of the benzene (B151609) ring. nih.govrsc.org The mechanism typically involves the formation of a cyclometalated intermediate. beilstein-journals.orgrsc.org For instance, a rhodium(III)-catalyzed C-H activation can proceed through a concerted metalation-deprotonation (CMD) process to form a rhodacycle intermediate. nih.gov This intermediate can then undergo insertion of a coupling partner, like an alkyne, followed by reductive elimination to yield the functionalized product. nih.govnih.gov

Similarly, palladium-catalyzed C-H activation can proceed via the formation of a palladacycle. rsc.org This intermediate can then react with various partners in cross-coupling reactions. rsc.orgresearchgate.net Copper-catalyzed oxidative C-H/C-H cross-coupling of benzamides with thiophenes has also been reported. rsc.org Furthermore, nickel catalysis has been employed for the oxidative cross-coupling of benzamides with the C(sp3)-H bonds of amides like DMAc. acs.org Iron-catalyzed C-H activation offers a more sustainable approach, where an iron(II) center is typically involved in the initial C-H activation step. acs.org

The table below summarizes some potential catalytic transformations for this compound.

| Transformation | Catalyst System | Mechanistic Feature | Product Type |

| C-H/C-H Cross-Coupling | RhCl3/TFA | Dual-chelation-assisted C-H activation | 2-Amino-2'-carboxybiaryls |

| C-H Annulation with Alkynes | Co(acac)2·2H2O | Concerted metalation-deprotonation (CMD) | Fluoroalkylated isoquinolinones |

| Denitrogenative Cross-Coupling | Palladium catalyst | Aza-palladacyclic intermediate | ortho-Arylated/alkenylated benzamides |

| Oxidative C-H/C-H Coupling | Nickel catalyst | 8-aminoquinolyl-assisted C-H activation | ortho-Alkylated benzamides |

| C-H Annulation | Iron catalyst | Migratory insertion into C-Fe bond | Decorated isoquinolinones |

Advanced Spectroscopic and Structural Characterization of 4 Octylbenzamide Based Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Octylbenzamide, offering insights into the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods used to establish the chemical structure of this compound. These techniques are used to confirm the presence of the key structural motifs: the substituted benzene (B151609) ring and the octyl chain attached to the amide nitrogen.

The ¹H NMR spectrum of N-octylbenzamide reveals distinct signals corresponding to the protons in different chemical environments. figshare.com The aromatic protons on the benzene ring typically appear in the downfield region, while the aliphatic protons of the octyl chain are observed at upfield chemical shifts. uwimona.edu.jm The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is a particularly notable feature, appearing at a characteristic downfield shift. The carbon atoms of the benzene ring and the octyl chain also give rise to a series of signals at predictable chemical shifts. uwimona.edu.jmnih.gov

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.0 - 9.5 |

| Amide (N-H) | 1.0 - 5.0 |

| Benzylic (Ar-CH₂) | 2.2 - 2.5 |

| Alkyl (R-CH₂) | 1.2 - 1.4 |

| Terminal Methyl (R-CH₃) | 0.8 - 1.0 |

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 150 - 180 |

| Aromatic (Ar-C) | 100 - 170 |

| Alkyl (R-CH₂) | 10 - 50 |

| Terminal Methyl (R-CH₃) | 0 - 40 |

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound or when analyzing it within larger systems, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the spin systems within the octyl chain and the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the octyl chain and the amide nitrogen, as well as the attachment of the carbonyl group to the benzene ring.

The use of these advanced NMR methods allows for a complete and confident assignment of the entire molecular structure of this compound and its analogues. mendeley.com

Mass Spectrometry (MS) for Molecular Weight and Composition Determination

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentations within the alkyl chain. The observation of fragment ions corresponding to the benzoyl group and the octyl group can further corroborate the proposed structure. researchgate.net Techniques like electrospray ionization (ESI) are often used for the analysis of such compounds. google.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can be used to study its conformational properties. dntb.gov.uaresearchgate.net

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. vscht.cz Key vibrational modes include:

N-H stretch: A sharp band in the region of 3300-3500 cm⁻¹ is indicative of the amide N-H bond.

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl chain are observed just below 3000 cm⁻¹.

C=O stretch (Amide I band): A strong absorption band typically found in the range of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.

N-H bend (Amide II band): This band, appearing around 1510-1570 cm⁻¹, arises from the in-plane bending of the N-H bond coupled with C-N stretching.

Aromatic C=C stretches: These vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-H bends: Bending vibrations of the CH₂ and CH₃ groups in the octyl chain are found in the 1350-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information. edinst.comlibretexts.org While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C-C bonds of the aromatic ring and the alkyl chain often produce strong Raman signals. youtube.com This makes Raman spectroscopy particularly useful for probing the carbon skeleton of the molecule. Conformational changes in the octyl chain can also lead to shifts in the positions and widths of certain vibrational bands in both IR and Raman spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Infrared spectroscopy is a highly effective tool for monitoring the progress of chemical reactions involving this compound, such as its synthesis. numberanalytics.comirdg.orgjasco-global.com For instance, during the synthesis of this compound from 4-octylbenzoic acid and an amine, the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic N-H and C=O stretching bands of the amide can be monitored in real-time. nih.gov This allows for the determination of reaction kinetics and the optimization of reaction conditions. The use of attenuated total reflectance (ATR) probes allows for in-situ monitoring of reactions in solution. irdg.org

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a fundamental technique for characterizing the atomic and molecular structure of crystalline materials. iastate.edudrawellanalytical.com It operates on the principle of constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms within a crystal lattice. carleton.edu This interaction produces a unique diffraction pattern that provides information about the material's crystal structure, including lattice parameters and phase purity. iastate.edudrawellanalytical.com

Two primary XRD methods are employed:

Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials, which consist of a large number of small, randomly oriented crystallites. creative-biostructure.com PXRD is particularly useful for identifying the crystalline form of a substance and can be performed under varying environmental conditions, such as temperature and humidity, to study solid-state transformations. americanpharmaceuticalreview.com For instance, it can reveal changes in the crystal lattice due to hydration or dehydration. americanpharmaceuticalreview.com

Single Crystal X-ray Diffraction (SCXRD): SCXRD provides the most detailed and precise structural information by analyzing a single, well-formed crystal. creative-biostructure.comresearchgate.net This method can determine the three-dimensional arrangement of atoms, bond lengths, and bond angles with high accuracy. carleton.eduuni-ulm.de It is considered the definitive technique for elucidating the complete crystal structure of a molecule. iastate.eduresearchgate.net

In the context of this compound-based systems, grazing-incidence X-ray diffraction (GI-XRD) has been utilized to study thin films. For miktoarm star copolymers containing poly(N-octyl benzamide) arms, GI-XRD revealed distinct orthorhombic diffraction peaks, indicating a specific crystalline packing in the solid state. researchgate.net While direct SCXRD data for this compound was not found in the provided search results, the general applicability of the technique is well-established for organic molecules to determine their precise molecular conformation and intermolecular interactions in the crystalline state. uni-ulm.deuhu-ciqso.es

Table 1: Comparison of XRD Techniques

| Feature | Powder X-ray Diffraction (PXRD) | Single Crystal X-ray Diffraction (SCXRD) |

|---|---|---|

| Sample Type | Polycrystalline powder | Single crystal |

| Information Obtained | Phase identification, lattice parameters, crystallinity | Complete 3D crystal structure, bond lengths, bond angles, atomic positions |

| Data Pattern | Continuous diffraction rings (1D pattern) | Discrete diffraction spots (3D pattern) |

| Primary Use | Routine characterization, phase purity analysis | Detailed structural elucidation of new compounds |

Chromatographic Techniques for Polymer Characterization (e.g., Gel Permeation Chromatography - GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing polymers. numberanalytics.comlcms.cz GPC separates molecules based on their hydrodynamic volume in solution. numberanalytics.com Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later. numberanalytics.com This technique is crucial for determining the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ), of polymers. semanticscholar.orgnih.gov

For polymers and copolymers incorporating this compound, GPC is a standard method for characterization. For example, in the synthesis of miktoarm star copolymers with poly(N-octyl benzamide) (PBA) arms, GPC was used to determine the molecular weight and PDI of the resulting copolymers. researchgate.net One such copolymer, µ-(PBA)2(PCL)m, was found to have an Mn of approximately 13,400 g/mol and a PDI of 1.17. researchgate.net Similarly, GPC has been employed to characterize well-defined copolymers of N-H benzamide (B126) and N-octyl benzamide. semanticscholar.org

Table 2: GPC Data for a this compound-Containing Copolymer

| Copolymer | Mn (g/mol) | PDI (Đ) | Source |

|---|---|---|---|

| µ-(PBA)2(PCL)m | ~13,400 | 1.17 | researchgate.net |

Advanced Microscopic Techniques for Morphological and Surface Analysis

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form a highly magnified image. slideshare.netnanoscience.com TEM can reveal details at the nanoscale and even atomic level, making it invaluable for visualizing the morphology and internal structure of nanomaterials. nanoscience.comresearchgate.net The high resolution of TEM allows for the direct observation of nanostructures such as nanofibers, nanoparticles, and the internal arrangement of molecules in self-assembled systems. slideshare.netnih.govnih.gov

In the study of this compound-based materials, TEM has been used to observe the self-assembled structures of copolymers. For instance, miktoarm star copolymers containing poly(N-octyl benzamide) were found to form uniform nanofibril morphologies when analyzed by TEM. researchgate.net This direct visualization confirms the ability of these materials to organize into well-defined nanostructures.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface. mdpi.com It works by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. mdpi.com AFM is particularly well-suited for studying the self-assembly of molecules on surfaces, as it can be performed in various environments, including liquid, and can visualize structures from the nanometer to the micrometer scale. mdpi.comoxinst.com

AFM has been instrumental in characterizing the surface morphology of thin films containing this compound. When a miktoarm star copolymer with poly(N-octyl benzamide) arms was drop-cast onto a silicon wafer, AFM analysis revealed the formation of clear nanofibers with an average diameter of about 20 nm. researchgate.net This finding demonstrates the self-assembly behavior of these copolymers into one-dimensional nanostructures. researchgate.net

Scanning Tunneling Microscopy (STM) is another scanning probe technique that can image conductive surfaces with atomic resolution. wikipedia.orgoxinst.com STM operates based on the quantum mechanical phenomenon of electron tunneling. nanoscience.com A bias voltage is applied between a sharp conducting tip and the sample surface, and the resulting tunneling current is measured as the tip scans the surface. wikipedia.org This current is highly sensitive to the tip-sample distance, allowing for the creation of a detailed topographic map of the surface's electronic states. wikipedia.org

While direct STM studies specifically on this compound were not found in the search results, the technique is broadly applicable to the study of self-assembled monolayers of organic molecules on conductive substrates. nih.gov For systems involving this compound that are designed to form ordered structures on surfaces like gold or graphite, STM could provide unparalleled insight into their molecular arrangement and packing. nih.govaps.org

Table 3: Overview of Advanced Microscopic Techniques

| Technique | Principle | Primary Information | Application to this compound Systems |

|---|---|---|---|

| TEM | Electron transmission through a thin sample | Internal morphology, nanostructure visualization | Observation of nanofibril morphology in copolymers researchgate.net |

| AFM | Tip-sample interaction forces | Surface topography, self-assembly | Imaging of self-assembled nanofibers with ~20 nm diameter researchgate.net |

| STM | Quantum tunneling current | Atomic-scale surface topography, electronic states | Potential for imaging molecular self-assembly on conductive surfaces |

Other Spectroscopic Characterization Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It provides information about the electronic transitions within a molecule. While specific UV-Vis spectra for this compound were not detailed in the provided search results, related compounds like 4-aminobenzamide (B1265587) exhibit characteristic absorption peaks. nist.gov The UV-Vis spectrum of a molecule is influenced by its chemical environment and conjugation, making it a useful tool for monitoring chemical reactions or studying intermolecular interactions. wsu.eduescholarship.org For instance, changes in the absorption spectrum can indicate the formation of complexes or aggregation of molecules in solution.

Computational and Theoretical Chemistry Approaches for 4 Octylbenzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is a popular choice because it offers a good balance between accuracy and computational cost, making it suitable for medium-sized molecules like 4-Octylbenzamide. wikipedia.orgmdpi.comyoutube.com DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. youtube.comorientjchem.org

Key electronic properties derived from DFT calculations provide insights into the molecule's reactivity. mdpi.comresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. mdpi.comresearchgate.net

Furthermore, DFT can map the molecular electrostatic potential (MEP) surface, which visualizes the charge distribution and helps identify regions prone to nucleophilic or electrophilic attack. orientjchem.org By calculating the energy of the molecule in different geometric arrangements, DFT can be used to explore the potential energy surface (PES), identifying stable conformations and the energy barriers between them. fiveable.me

Table 1: Electronic Properties Calculable by DFT and Their Significance for this compound

| Calculated Property | Significance for this compound's Reactivity |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles, which is the basis for all other calculations. youtube.com |

| HOMO Energy | Indicates the energy of the highest energy electrons; regions with high HOMO density are likely sites for electrophilic attack. researchgate.net |

| LUMO Energy | Indicates the energy of the lowest energy empty orbital; regions with high LUMO density are likely sites for nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions and reactions. orientjchem.org |

| Atomic Charges (e.g., Natural Population Analysis) | Quantifies the electron distribution on each atom, offering detailed insight into the molecule's polarity and reactive sites. orientjchem.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. fiveable.menih.gov These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide higher accuracy for certain properties. nih.gov

For this compound, ab initio methods are particularly valuable for studying chemical reaction mechanisms. fiveable.menih.gov They can be used to map the detailed reaction pathway, or reaction coordinate, from reactants to products. fiveable.me A crucial aspect of this is the characterization of the transition state—the highest energy point along the reaction path. fiveable.meuni-giessen.de The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. fiveable.me

Computational techniques can locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. fiveable.mearxiv.org By analyzing the vibrational frequencies at this point, researchers can confirm it is a true transition state (characterized by one imaginary frequency corresponding to the motion along the reaction coordinate) and gain insight into the atomic motions involved in the chemical transformation. uni-giessen.de

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time. mdpi.comwikipedia.org These techniques are essential for understanding the dynamic behavior of this compound, from its flexibility to its interactions with other molecules.

The long, flexible octyl chain of this compound allows the molecule to adopt numerous different three-dimensional shapes, or conformations. Exploring this conformational space is critical for understanding its properties and interactions. biorxiv.org Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the system, are a primary tool for this purpose. wikipedia.org

By simulating the molecule's movement over time, often at different temperatures, researchers can identify the most stable, low-energy conformations and the energy barriers to rotating around single bonds. biorxiv.org This analysis reveals which shapes the molecule is most likely to adopt and how flexible it is, which can influence its ability to pack in a solid state or bind to a biological target. nottingham.ac.uk

The benzamide (B126) functional group is capable of forming strong hydrogen bonds, while the benzene (B151609) ring can participate in π-π stacking interactions. rsc.orgnih.gov These non-covalent interactions, along with van der Waals forces from the octyl chains, can drive the self-assembly of this compound molecules into larger, ordered structures. nih.govmdpi.comwikipedia.org

Molecular dynamics simulations are particularly powerful for studying these self-assembly processes. nih.gov By simulating a system containing many this compound molecules, researchers can observe how they aggregate and organize. The simulations can provide detailed information on the specific interactions responsible for holding the assembly together, such as the geometry and strength of hydrogen bonds between the amide groups of neighboring molecules. mdpi.comresearchgate.net Studies on similar molecules have shown that hydrogen bonding and π-π* stacking are key drivers for the formation of regular, self-assembled structures. mdpi.com

Table 2: Key Intermolecular Interactions in this compound Self-Assembly

| Interaction Type | Description | Role in Self-Assembly |

| Hydrogen Bonding | An attractive interaction between the amide N-H (donor) and the carbonyl C=O (acceptor) of neighboring molecules. nih.gov | A primary directional force that strongly influences the packing and ordering of molecules, often leading to linear chains or sheets. rsc.orgmdpi.com |

| π-π Stacking | A non-covalent attraction between the aromatic rings of adjacent benzamide groups. | Contributes to the stability of the assembled structure by aligning the aromatic cores. nih.govmdpi.com |

| Van der Waals Forces | Weak, non-specific attractions between the aliphatic octyl chains. nih.gov | Play a significant role in the close packing of the alkyl chains, contributing to the overall cohesion and stability of the supramolecular structure. nih.gov |

| Hydrophobic Interactions | The tendency of the nonpolar octyl chains to aggregate in an aqueous environment to minimize contact with water. nih.gov | A major driving force for assembly in polar solvents, leading to the sequestration of the alkyl tails within the core of an aggregate. nih.gov |

Theoretical Predictions of Polymerization Behavior and Polymer Properties

Theoretical and computational methods can also predict how individual this compound molecules might behave as monomers in a polymerization reaction. A detailed study on the chain-growth polycondensation for synthesizing poly(N-octyl-benzamide) has shown that computational results can complement experimental findings. researchgate.net

By modeling the polymerization reaction, it is possible to investigate the reactivity of the monomer under different conditions. researchgate.net For instance, computational studies can assess the stability of reaction intermediates and the influence of different leaving groups or initiators on the reaction mechanism. This can help in optimizing reaction conditions to achieve a well-controlled polymerization, leading to polymers with predictable molecular weights and low polydispersity. researchgate.netresearchgate.net

Furthermore, once a polymer chain like poly(N-octyl-benzamide) is formed, molecular dynamics simulations can be used to predict its properties. nih.gov These simulations can provide insights into the polymer's conformation (e.g., its radius of gyration), its flexibility, and how multiple polymer chains interact and entangle in a polymer melt. nih.gov This information is crucial for understanding and predicting the macroscopic properties of the resulting material, such as its mechanical strength and thermal behavior. semanticscholar.org

Machine Learning and Data-Driven Approaches in Chemical Synthesis and Materials Design

The integration of computational and theoretical chemistry with machine learning (ML) and data-driven methodologies represents a paradigm shift in the research and development of novel chemical compounds and materials, including those based on this compound. This approach moves beyond traditional, often intuition-led, experimental cycles towards a model-driven strategy that accelerates discovery, optimizes processes, and enables the design of materials with precisely tailored functionalities. rsc.org

Machine Learning in Chemical Synthesis

The synthesis of molecules, particularly polymers like poly(N-octyl benzamide), involves navigating a complex parameter space that includes variables such as temperature, pressure, solvent choice, and the concentrations of initiators and bases. science.govmdpi.com Machine learning models can be trained on data from past experiments to predict the outcomes of future reactions, such as yield and purity, under different conditions. digitellinc.com

For the chain-growth polycondensation synthesis of poly(N-octyl benzamide), for instance, experimental and computational studies have shown that the initiator structure and base strength are critical factors in controlling the polymerization process and achieving well-defined polymers. science.gov An ML model, particularly one using reinforcement learning or Bayesian optimization, could efficiently explore the vast landscape of possible reaction conditions to identify non-intuitive criteria for optimizing the synthesis. digitellinc.com Such a model could learn from a dataset of synthesis attempts, as hypothetically illustrated in Table 1, to suggest new experimental parameters that maximize molecular weight (Mn) while minimizing polydispersity (Đ), thereby accelerating the development of optimized synthesis protocols. vulcanchem.com This data-driven strategy can significantly reduce the number of required experiments, saving time and resources. mit.edu

Table 1: Hypothetical Data for ML-Assisted Synthesis Optimization of Poly(N-octyl benzamide) This table is for illustrative purposes and does not represent real experimental data.

| Experiment ID | Initiator | Base | Temperature (°C) | Yield (%) | Mn (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | Phenyl 4-(dimethylcarbamoyl)benzoate | LiHMDS | -10 | 85 | 18,600 | 1.19 |

| 2 | p-Nitrophenyl benzoate (B1203000) | LiHMDS | -10 | 92 | 21,500 | 1.15 |

| 3 | Phenyl 4-(dimethylcarbamoyl)benzoate | NaHMDS | 0 | 78 | 15,200 | 1.25 |

| 4 | p-Nitrophenyl benzoate | KHMDS | -20 | 95 | 25,100 | 1.12 |

| 5 | Phenyl benzoate | LiHMDS | -10 | 65 | 12,300 | 1.31 |

Data-Driven Materials Design

Machine learning is particularly powerful in materials design, where the goal is to create new materials with desired properties. stam-journal.org This is often framed as an "inverse design" problem: instead of synthesizing a material and then measuring its properties, a model is used to predict the structure that will exhibit a target property. For materials based on this compound, this could involve designing derivatives or polymers with enhanced thermal stability, specific mechanical properties, or improved solubility. rsc.orgllnl.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this effort. researchgate.netjppres.com These are supervised learning models trained on datasets of known molecules and their corresponding properties. rsc.org The models learn the complex, often non-linear relationships between a molecule's structural features (represented by numerical "descriptors") and its macroscopic properties. acs.orgmdpi.com For example, a QSAR model could be developed for benzamide derivatives to predict their efficacy as inhibitors for a specific biological target, such as histone deacetylase. tandfonline.comnih.gov

The process involves calculating a wide range of molecular descriptors for each compound in a training set. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from computational chemistry methods like Density Functional Theory (DFT). mdpi.comsci-hub.se By identifying the descriptors that correlate most strongly with the property of interest, a predictive model can be built. cresset-group.com Table 2 provides a hypothetical example of data that could be used to train a QSPR model for predicting the solubility of this compound derivatives.

Table 2: Example Descriptors for a QSPR Model of this compound Derivatives This table is for illustrative purposes. Values are hypothetical and calculated for demonstration.

| Compound | R-Group (at position 4) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Solubility in THF (g/L) |

|---|---|---|---|---|---|

| This compound | -C8H17 | 233.37 | 3.85 | 43.09 | 150 |

| 4-Butylbenzamide | -C4H9 | 177.26 | 2.29 | 43.09 | 250 |

| 4-(Trifluoromethyl)benzamide | -CF3 | 189.12 | 1.28 | 43.09 | 80 |

| 4-Methoxybenzamide | -OCH3 | 151.16 | 0.91 | 52.32 | 110 |

| 4-Nitrobenzamide | -NO2 | 166.13 | 1.03 | 89.44 | 45 |

The synergy between high-throughput computations and machine learning allows for the rapid screening of vast virtual libraries of potential molecules. frontiersin.org A computationally inexpensive ML model, once trained on a smaller, high-fidelity dataset generated by DFT, can predict the properties of thousands or millions of candidate structures, identifying the most promising ones for further investigation and synthesis. aip.org This data-driven workflow dramatically accelerates the cycle of materials discovery and is poised to play a crucial role in the future development of advanced materials derived from this compound and related structures.

Supramolecular Self Assembly and Crystal Engineering of 4 Octylbenzamide Analogues

Non-Covalent Interactions Driving Self-Assembly in 4-Octylbenzamide Systems

The assembly of this compound systems is a complex process governed by a variety of non-covalent forces. wikipedia.org These interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, work in concert to direct the molecules into thermodynamically stable, ordered arrangements. nih.govrsc.org Understanding the interplay of these forces is fundamental to controlling the final structure and properties of the resulting materials. rsc.org

Hydrogen Bonding Networks Involving the Amide Moiety

The amide moiety is a primary driver of self-assembly in this compound analogues due to its capacity for hydrogen bonding. libretexts.org The amide's N-H group acts as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor, leading to strong, directional interactions. mdpi.com This interaction frequently results in the formation of predictable supramolecular patterns, such as chains or dimers. mdpi.comrsc.org In many benzamide (B126) derivatives, molecules link via N-H···O=C hydrogen bonds to form extended networks. mdpi.comnih.gov The ability of the amide group to function simultaneously as a hydrogen bond donor and acceptor is a key feature in building these architectures. mdpi.com These hydrogen bonding networks are critical in determining the structure of materials like proteins and other vital macromolecules. libretexts.org

| Interaction Type | Donor | Acceptor | Common Motifs |

| Intermolecular Hydrogen Bond | Amide N-H | Carbonyl C=O | Chains, Dimers |

Hydrophobic Effects of the Octyl Aliphatic Chain

The eight-carbon alkyl chain of this compound introduces significant hydrophobicity. ncsu.eduresearchgate.net This "hydrophobic effect" is a major driving force for self-assembly, particularly in polar solvents. ncsu.eduresearchgate.net The nonpolar octyl tails tend to aggregate to minimize their contact with water, a process that stabilizes colloids and other self-assembled structures. researchgate.net This segregation of the hydrophobic tails from the more polar benzamide head groups is fundamental to the formation of micelles and nanofibrils. nih.govaimspress.com The association of these alkyl chains is further stabilized by van der Waals forces, contributing to the formation of ordered, nonpolar domains within the supramolecular structure. ncsu.educonicet.gov.ar The length of the alkyl chain has a direct impact on the stability of the assembly; longer chains generally lead to more stable structures. nih.gov

Formation of Ordered Supramolecular Architectures from this compound Derivatives

The precise balance of hydrogen bonding, hydrophobic forces, and π-π stacking enables the design of a wide array of ordered supramolecular structures from this compound derivatives. By chemically modifying the parent molecule, researchers can fine-tune these interactions to produce specific, uniform morphologies with desirable properties.

Formation of Nanofibril and Other Uniform Morphologies by Poly(N-Octyl Benzamide) Copolymers

Copolymers containing N-octyl benzamide have been shown to self-assemble into well-defined, uniform nanofibrils. researchgate.net For example, miktoarm star copolymers with poly(N-octyl benzamide) (PBA) and poly(ε-caprolactone) (PCL) arms were synthesized and observed to form distinct nanofibrillar morphologies when cast as a thin film. researchgate.netnih.gov These uniform nanofibers had an average diameter of approximately 20 nm. researchgate.net The formation of these structures is driven by the interplay of the different polymer blocks. The self-assembly of such copolymers can lead to various nanostructures, including lamellae and hexagonally packed cylinders, with periodic sizes on the order of 15-16 nm. researchgate.netnih.gov This ability to form uniform nanostructures makes these materials interesting for applications in nanotechnology and materials science. x-mol.netdntb.gov.ua

| Copolymer System | Observed Morphology | Characteristic Size |

| μ-(PBA)₂(PCL)m Star Copolymer | Uniform Nanofibrils | ~20 nm diameter |

| (PDMS)₂-μ-(PCL)₂ μ-SCPs | Lamellae, Hexagonally Packed Cylinders | ~15 nm periodicity |

Design and Observation of Micellar and Other Colloidal Structures

As amphiphilic molecules, this compound derivatives can form micelles and other colloidal structures in solution. aimspress.com This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). aimspress.commdpi.com In aqueous solutions, the molecules aggregate to shield their hydrophobic octyl tails from the water, forming a hydrophobic core, while the polar benzamide head groups are exposed to the solvent, forming a hydrophilic corona. rsc.org The structure of these aggregates can vary, resulting in spherical or cylindrical (worm-like) micelles, vesicles, or lamellar phases. aimspress.commdpi.com The introduction of an alkyl chain into a molecule generally enhances its ability to form micelles, and increasing the chain length tends to decrease the CMC, meaning micelle formation occurs at lower concentrations. mdpi.comnih.gov These micellar systems can act as nanoreactors or delivery vehicles. rsc.orgnih.gov

Crystal Engineering Principles Applied to Benzamide Crystallization

Crystal engineering is the rational design of solid-state structures by exploiting intermolecular interactions. iqpc.comweizmann.ac.il For active pharmaceutical ingredients, crystal engineering can be used to improve properties like solubility and dissolution rates. nih.gov In the context of benzamides, this involves the strategic use of non-covalent interactions to control the assembly of molecules into specific crystalline forms.

The foundation of crystal engineering lies in the concept of the supramolecular synthon, which is a robust structural unit formed by predictable intermolecular interactions. biointerfaceresearch.com For benzamides, the most prominent and well-understood synthon is the amide-amide dimer, a centrosymmetric motif connected by a pair of N-H···O hydrogen bonds. This is classified as a supramolecular homosynthon, as it involves self-complementary functional groups. biointerfaceresearch.com

Catemeric Motifs: Instead of forming discrete dimers, amide groups can form chains or tapes via hydrogen bonds. acs.orgresearchgate.net

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. rsc.org

Heterosynthons: In co-crystals, where the benzamide is crystallized with another molecule (a co-former), supramolecular heterosynthons are formed. A common example is the acid-amide heterosynthon, which involves hydrogen bonding between the carboxylic acid of a co-former and the benzamide group. biointerfaceresearch.com

The design of specific solid-state forms (polymorphs, co-crystals) of a molecule like this compound involves selecting conditions or co-formers that favor the formation of one synthon over another. The presence of the octyl group adds another layer of complexity and opportunity, introducing strong van der Waals forces that can be harnessed to guide the assembly into desired architectures. nih.gov The design process often involves computational crystal structure prediction (CSP) to identify likely packing arrangements before experimental synthesis is undertaken. acs.orgamercrystalassn.org

Table 1: Common Supramolecular Synthons in Benzamide Derivatives

| Synthon Type | Description | Interacting Groups | Reference |

|---|---|---|---|

| Homosynthon | Amide Dimer | Two benzamide molecules forming a centrosymmetric pair via N-H···O hydrogen bonds. | biointerfaceresearch.com, researchgate.net |

| Homosynthon | Amide Catemer (Tape) | Benzamide molecules forming a chain or tape via N-H···O hydrogen bonds. | acs.org, researchgate.net |

| Heterosynthon | Acid-Amide Dimer | A benzamide molecule interacting with a carboxylic acid co-former via N-H···O and O-H···O hydrogen bonds. | biointerfaceresearch.com |

| Stacking | π-π Stacking | Parallel arrangement of phenyl rings from adjacent molecules. | rsc.org |

| van der Waals | Alkyl Chain Interdigitation | Interlocking of the octyl chains from adjacent this compound molecules. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph has a different internal packing arrangement and, consequently, different physical properties. Molecular design offers a powerful strategy to control crystal packing and selectively produce a desired polymorph.

The final crystal structure of a benzamide derivative is the result of a delicate energetic balance between intermolecular attractions (like hydrogen bonds and π-stacking) and the intramolecular energy cost of adopting a specific conformation. rsc.orgrsc.org Modifying the molecular structure allows for the tuning of this balance.

Key molecular design strategies include:

Substitution on the Phenyl Ring: Adding substituents alters the electronic properties and steric profile of the molecule. For example, substituting hydrogen with fluorine in benzamide has been shown to suppress disorder in the crystal without changing the fundamental packing motif, effectively fine-tuning the crystal organization. acs.orgosti.gov

Modification of the Amide Group: N-alkylation, as in this compound, introduces significant steric bulk and new van der Waals interactions. The flexible octyl chain can adopt various conformations, potentially leading to different packing arrangements and a higher likelihood of polymorphism. The long chains can fill space efficiently, leading to dense, stable structures, or they can frustrate the formation of simpler packing motifs favored by the benzamide head group alone.

Introduction of Competing Hydrogen Bond Donors/Acceptors: Adding other functional groups to the molecule can introduce new hydrogen bonding possibilities that compete with the primary amide-amide synthon, leading to entirely different supramolecular structures.

Dispersion-corrected density functional calculations have shown that the interplay between intermolecular attraction and molecular torsion is crucial in determining the relative stability of benzamide polymorphs. rsc.org By understanding these subtle energetic differences, molecular design can be used to guide the nucleation process toward a specific polymorph. rsc.org

Table 2: Illustrative Crystal Data for a Benzamide Derivative

This table presents representative data for 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate to illustrate the type of information obtained from single-crystal X-ray diffraction.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₉FN₂O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (ų) | 1431.6(10) |

| Z (Molecules/unit cell) | 4 |

| Key H-Bonds Observed | N-H···O, O-H···O |

| Reference | eurjchem.com |

Applications in Materials Science and Advanced Chemical Systems Non Biological Focus

Development of Novel Polymeric Materials with Tunable Properties Derived from Poly(N-Octyl Benzamide)

Poly(N-octyl benzamide) (PBA) serves as a foundational polymer for the creation of advanced materials with tunable properties. The ability to control the molecular weight and polydispersity of PBA through methods like chain-growth polycondensation is crucial for tailoring its characteristics. researchgate.netgwu.edu Research has demonstrated that the synthesis of poly(N-fluoroalkyl benzamide) can be achieved with a controlled molecular weight of up to 25,000 and a low polydispersity index (PDI) of less than 1.2. researchgate.net This level of control allows for the fine-tuning of the polymer's thermal and surface properties. For instance, a poly(N-fluoroalkyl benzamide) film exhibited a water contact angle of 105.0°, significantly higher than the 91.0° for poly(N-octyl benzamide), indicating enhanced hydrophobicity. researchgate.net

The thermal properties of these polymers are also noteworthy. Poly(N-fluoroalkyl benzamide) shows a 10% weight loss at 380 °C and a glass transition temperature (Tg) of 92 °C in a nitrogen atmosphere. researchgate.net In another study, miktoarm star copolymers of poly(N-octyl benzamide) and poly(ε-caprolactone) (μ-(PBA)(PCL)) exhibited an increased Tg for the PBA chain at 26.3 °C and a modified melting temperature (Tm) of 44.8 °C, which is attributed to the topological constraints on chain mobility and crystallinity. researchgate.net

Furthermore, the creation of block copolymers allows for the combination of different polymer segments to achieve desired properties. Well-defined diblock copolymers consisting of poly(m-benzamide)s and poly(p-benzamide)s with different N-alkyl groups have been synthesized. acs.org These block copolymers, after the removal of the 4-octyloxybenzyl protecting groups, demonstrated gelating properties in various solvents, forming three-dimensional network structures. acs.org This gelation behavior is dependent on the monomer substituent orientation and the composition of the N-H poly(benzamide) segment. acs.org

Below is a table summarizing the properties of some poly(N-alkyl benzamide) derivatives:

| Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) | Water Contact Angle |

| Poly(N-fluoroalkyl benzamide) researchgate.net | Up to 25,000 | < 1.2 | 92 °C | 105.0° |

| Poly(N-octyl benzamide) researchgate.net | - | - | - | 91.0° |

| μ-(PBA)2(PCL)m star copolymer researchgate.net | ~13,400 | 1.17 | 26.3 °C (PBA chain) | - |

Exploration of 4-Octylbenzamide Derivatives in Surface Chemistry and Interface Engineering

The amphiphilic nature of this compound derivatives, arising from the combination of a polar amide group and a nonpolar octyl chain, makes them ideal candidates for applications in surface chemistry and interface engineering. These molecules can self-assemble at interfaces, modifying surface properties and facilitating the creation of highly ordered structures. wsu.eduscispace.com

For example, a study on 2,3,9,10,16,17,23,24-octa(2-(this compound ethyl-sulfanyl) phthalocyanine (B1677752) films on amine-modified gold substrates revealed the formation of columnar aggregates with the phthalocyanine (Pc) layer planes oriented in a specific manner. wsu.edu This self-organization is driven by intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the function of advanced materials in applications like photovoltaics and sensors. wsu.eduscispace.com

Interface engineering, a field focused on creating innovative solutions for high-performance projects, can leverage the properties of such derivatives. interfaceengineering.com The ability to control the structure and properties at interfaces is critical for developing advanced electronic and energy storage devices. nih.govrsc.orgnih.gov For instance, the modification of electrode surfaces in batteries can enhance their stability and performance. rsc.orgnih.gov The principles of surface chemistry, which govern processes like adsorption and catalysis, are fundamental to these applications. ebsco.comrsc.org The adsorption of molecules onto a surface can be either physical, involving weak van der Waals forces, or chemical (chemisorption), which involves the formation of stronger chemical bonds. ebsco.com

The following table highlights key aspects of this compound derivatives in this context:

| Application Area | Key Feature of this compound Derivative | Resulting Property/Function |

| Surface Modification | Self-assembly into ordered films wsu.edu | Formation of columnar aggregates, controlled molecular orientation |

| Interface Engineering | Amphiphilic nature | Ability to modify surface energy and promote adhesion |

| Advanced Materials | Hydrogen bonding and π-π stacking capabilities wsu.eduscispace.com | Directed self-organization for functional materials |

Potential Roles in Supramolecular Catalysis (as a ligand or structural component within self-assembled systems)

Supramolecular catalysis, a field inspired by the efficiency and selectivity of enzymes, utilizes non-covalent interactions to assemble catalytic systems. wikipedia.org this compound and its derivatives can play a crucial role in this area, either as ligands that coordinate with a metal center or as structural components that guide the self-assembly of a larger catalytic architecture. The benzamide (B126) group can participate in hydrogen bonding, while the octyl chain can engage in hydrophobic interactions, both of which are key driving forces in supramolecular assembly. wikipedia.org

The concept of a supramolecular catalyst involves creating a confined environment, often a cage-like structure, that can bind a substrate and facilitate a specific chemical transformation with high selectivity. mdpi.comnih.gov This can lead to rate enhancements and selectivities that are difficult to achieve with traditional homogeneous catalysts. mdpi.com For instance, a self-assembled M4L6 supramolecular host has been shown to catalyze Nazarov cyclizations by encapsulating and stabilizing a cationic intermediate. wikipedia.org

While direct examples of this compound in supramolecular catalysis are still emerging, its structural motifs are highly relevant. The amide functionality is a common feature in ligands used to construct metal-organic cages. mdpi.com The octyl group can be used to tune the solubility and self-assembly properties of the resulting supramolecular structure. A rationally designed supramolecular iridium catalyst has demonstrated the ability to bind pyridine (B92270) derivatives with high affinity through non-covalent interactions, leading to unprecedented meta-selective C-H bond borylation. unimore.it This highlights the potential for designing catalysts where a this compound-containing ligand could similarly position a substrate for selective reaction.

Research into Sensing Technologies and Molecular Recognition in Chemical Systems

The principles of molecular recognition, where a host molecule specifically binds to a guest molecule, are fundamental to the development of chemical sensors. wikidoc.org this compound derivatives are well-suited for this purpose due to their ability to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. ijacskros.com These interactions allow for the selective binding of target analytes, which can then be detected through various signal transduction mechanisms. researchgate.net